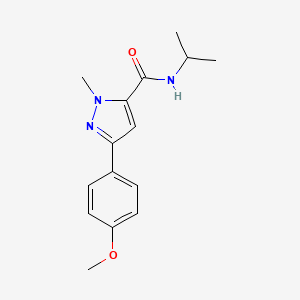

N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a methoxyphenyl substituent at the 3-position and an isopropyl carboxamide group at the 5-position of the pyrazole ring.

Properties

Molecular Formula |

C15H19N3O2 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-2-methyl-N-propan-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C15H19N3O2/c1-10(2)16-15(19)14-9-13(17-18(14)3)11-5-7-12(20-4)8-6-11/h5-10H,1-4H3,(H,16,19) |

InChI Key |

QQIMNOZIQIWTQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate isopropyl ketone under acidic conditions to form the pyrazole ring. The carboxamide group is then introduced through a reaction with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl or 4-carbonylphenyl derivatives.

Reduction: Formation of N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-amine.

Substitution: Formation of various N-alkyl or N-aryl derivatives.

Scientific Research Applications

N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s closest analogs are pyrazole-carboxamide derivatives with variations in substituent groups. Key comparisons include:

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations:

- Substituent Position : The 4-methoxyphenyl group in the target compound contrasts with analogs bearing substituents at the 2-position (e.g., 2-bromo or 2-methoxy in compounds). Meta- or para-substituted aryl groups often exhibit enhanced electronic effects compared to ortho-substituted variants, which may sterically hinder binding .

- Carboxamide vs. Carboximidamide : The target compound’s carboxamide group (CONH-iPr) differs from carboximidamide (C(NH₂)NH₂) in compounds. Carboxamides generally exhibit lower basicity but higher metabolic stability .

- Ring Saturation : Unlike dihydro-pyrazole analogs (e.g., compounds in ), the fully aromatic pyrazole core in the target compound may enhance planar rigidity, favoring π-π stacking interactions .

Lipophilicity and Solubility:

- The isopropyl carboxamide group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to shorter-chain analogs (e.g., methyl or ethyl carboxamides).

- In contrast, the propoxybenzene derivative () has a higher molecular weight (C₁₈H₂₄N₄O₃) and likely improved aqueous solubility due to the ether linkage .

Lumping Strategy Considerations

highlights that structurally similar compounds (e.g., pyrazole derivatives with minor substituent variations) may be grouped as a single surrogate in computational models. The target compound could be lumped with other 3-aryl-1-methylpyrazoles, streamlining reaction networks in pharmacokinetic studies .

Biological Activity

N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, a compound in the pyrazole family, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound was tested against several pathogens, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Active Against |

|---|---|---|---|

| N-isopropyl-3-(4-methoxyphenyl)-1-methyl... | 0.25 | 0.5 | Staphylococcus aureus |

| Other derivatives (e.g., 4a, 5a) | 0.22 - 0.25 | Not specified | Various pathogens |

The minimum inhibitory concentration (MIC) for this compound was found to be 0.25 μg/mL , indicating strong antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.

Case Study: Inhibition of Cytokine Production

A study demonstrated that this compound significantly reduced levels of tumor necrosis factor-alpha (TNFα) and interleukin-17 (IL-17) in vitro:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNFα | 150 | 30 |

| IL-17 | 100 | 20 |

The reduction in these cytokines suggests that the compound could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring and substituents can enhance potency and selectivity.

Table 2: SAR Insights for Pyrazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.